molecular formula C12H13N B11721736 2-(2,4-dimethylphenyl)-1H-pyrrole

2-(2,4-dimethylphenyl)-1H-pyrrole

Cat. No.: B11721736
M. Wt: 171.24 g/mol
InChI Key: AJLPODHTDFKAEI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)pyrrole is an organic compound with the molecular formula C12H13N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. This method typically requires mild reaction conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of 2-(2,4-Dimethylphenyl)pyrrole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or sulfonated pyrrole compounds .

Scientific Research Applications

2-(2,4-Dimethylphenyl)pyrrole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dimethylphenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 2,4-dimethylphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h3-8,13H,1-2H3

InChI Key

AJLPODHTDFKAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CN2)C

Origin of Product

United States

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